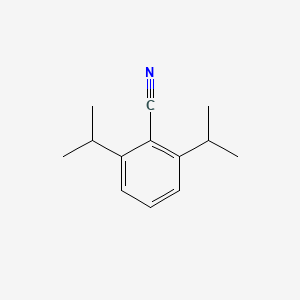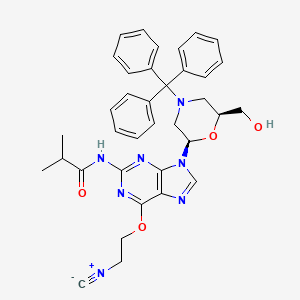
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” is a complex organic compound that features a morpholine ring, a purine base, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” likely involves multiple steps, including the formation of the morpholine ring, the attachment of the purine base, and the introduction of the isobutyramide group. Each step would require specific reagents and conditions, such as:
Formation of the Morpholine Ring: This could involve the reaction of an appropriate diol with ammonia or an amine under acidic or basic conditions.
Attachment of the Purine Base: This step might involve nucleophilic substitution reactions where the purine base is introduced to the morpholine ring.
Introduction of Functional Groups: The hydroxymethyl, trityl, and isocyanoethoxy groups would be added through various organic reactions, such as protection-deprotection strategies, nucleophilic substitutions, and isocyanide insertions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The isocyano group can be reduced to an amine.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It might serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups might impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit enzyme activity by binding to the active site or allosteric sites.
Interaction with Receptors: It could act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.
DNA/RNA Binding: The purine base might allow the compound to interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-morpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide: Lacks the trityl group.
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-aminoethoxy)-9H-purin-2-yl)isobutyramide: Has an amino group instead of an isocyano group.
Uniqueness
The presence of the trityl and isocyano groups in “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” might confer unique chemical and biological properties, such as increased stability or specific binding affinities.
Properties
Molecular Formula |
C36H37N7O4 |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C36H37N7O4/c1-25(2)33(45)40-35-39-32-31(34(41-35)46-20-19-37-3)38-24-43(32)30-22-42(21-29(23-44)47-30)36(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,24-25,29-30,44H,19-23H2,1-2H3,(H,39,40,41,45)/t29-,30+/m0/s1 |
InChI Key |
HQEHJGDDNLOFPV-XZWHSSHBSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2[C@H]3CN(C[C@H](O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


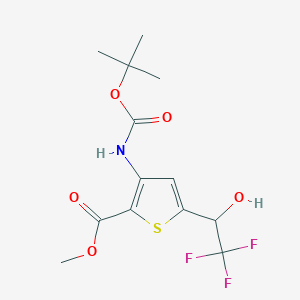
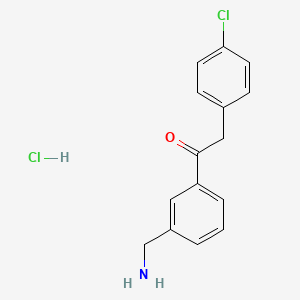
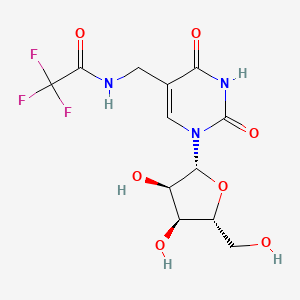
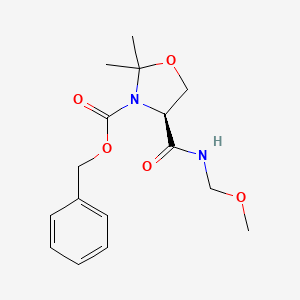
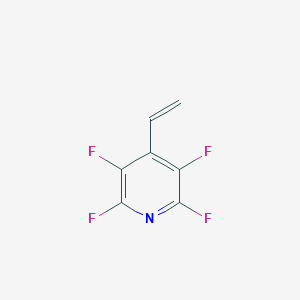
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)

![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)


